Quetiapine D4 Hemifumarate

LC-MS/MS Bioanalysis Purity

LC-MS/MS quetiapine quantitation in biological matrices suffers from ion suppression and matrix effects when unlabeled standards are used. Quetiapine D4 Hemifumarate (CAS 1217310-65-0) is a stable isotope-labeled internal standard that compensates for extraction variability, ionization fluctuations, and matrix effects-critical for achieving precision and accuracy per FDA/EMA bioanalytical method validation guidance. Its hemifumarate salt form ensures direct compatibility with quetiapine hemifumarate reference standards, eliminating salt-form quantitative bias in regulated PK studies and ANDA submissions. The ethoxyethanol-chain deuteration pattern may offer chromatographic resolution advantages over piperazine-deuterated D8 analogs in multi-analyte antipsychotic panels. • Enables correction for ion suppression, matrix effects, and extraction variability in plasma/serum TDM workflows. • Compatible with quetiapine hemifumarate reference standards for FDA/EMA-compliant method validation. • Distinct ethoxyethanol D4-labeling provides peak resolution advantages in multi-analyte LC-MS/MS panels.

Molecular Formula C21H21D4N3O2S.1/2C4H4O4
Molecular Weight 445.54
CAS No. 1217310-65-0
Cat. No. B602530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuetiapine D4 Hemifumarate
CAS1217310-65-0
SynonymsEthanol, 2-​[2-​(4-​dibenzo[b,​f]​[1,​4]​thiazepin-​11-​yl-​1-​piperazinyl)​ethoxy-​1,​1,​2,​2-​d4]​-​, (2E)​-​2-​butenedioate (2:1)
Molecular FormulaC21H21D4N3O2S.1/2C4H4O4
Molecular Weight445.54
Structural Identifiers
SMILESC1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/2C21H25N3O2S.2C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;2*5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;2*1-2H,(H,5,6)(H,7,8)/b;;2*2-1+/i2*14D2,16D2;;
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quetiapine D4 Hemifumarate Internal Standard


Quetiapine D4 Hemifumarate (CAS 1217310-65-0) is a stable isotope-labeled analog of the atypical antipsychotic quetiapine, specifically a hemifumarate salt form containing four deuterium atoms [1]. It is characterized by a molecular formula of C21H21D4N3O2S·1/2C4H4O4 and a molecular weight of 445.57 g/mol . This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for the precise quantification of quetiapine and its metabolites in complex biological matrices [2].

Type: Stable isotope-labeled internal standard (SIL-IS)
Label: Deuterium (D4) on ethoxyethanol side chain
Workflow: LC-MS/MS quantification of quetiapine in research matrices
Form: Hemifumarate salt, consistent with quetiapine hemifumarate reference

Why Substitution with Unlabeled Quetiapine Fails


Direct substitution of Quetiapine D4 Hemifumarate with unlabeled quetiapine or structurally distinct deuterated analogs is analytically invalid for quantitative LC-MS/MS applications. Unlabeled quetiapine fails to compensate for ion suppression, matrix effects, and extraction variability inherent to bioanalytical workflows [1]. While alternative deuterated quetiapine standards (e.g., D8-labeled compounds) exist, differences in isotopic labeling position and salt form (hemifumarate vs. fumarate) can alter chromatographic retention times, ionization efficiency, and solubility characteristics, thereby compromising method accuracy if not properly cross-validated . The specific hemifumarate salt form of this D4-labeled compound is essential for maintaining consistency with the quetiapine hemifumarate reference standard used in validated assays [2].

Unlabeled quetiapine cannot compensate for ion suppression, matrix effects, or extraction variability in quantitative workflows.
Alternative deuterated analogs (e.g., D8) may differ in retention time, ionization efficiency, and matrix co-elution profiles due to distinct labeling positions.
Salt form mismatch (e.g., fumarate vs. hemifumarate) can alter solubility, stock solution molarity, and long-term stability, requiring cross-validation.

Quetiapine D4 Hemifumarate Comparative Evidence


Purity Grade Comparison

Quetiapine D4 Hemifumarate (CAS 1217310-65-0) is commercially available at a certified purity of 99.69% , which exceeds the ≥95% purity grade offered by alternative suppliers for the same compound . Higher purity reduces the presence of unlabeled quetiapine impurity that can contribute to cross-talk and ion suppression in MRM-based quantification, thereby improving lower limit of quantification (LLOQ) and assay reproducibility [1].

Purity Grade
Specification review
Target 99.69%
Alternative ≥95%
Higher purity supports lower LLOQ validation and reproducibility in bioanalytical methods.
Vendor-reported HPLC data; cross-check with certificate of analysis.
LC-MS/MS Bioanalysis Purity

Deuterium Labeling Position

Quetiapine D4 Hemifumarate incorporates four deuterium atoms specifically on the ethoxyethanol side chain (2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol) [1]. In contrast, Quetiapine D8 analogs are typically deuterated on the piperazine ring . This positional difference results in distinct chromatographic retention behavior and may influence matrix effect co-elution profiles, making D4-labeled compounds preferable when piperazine-ring deuterated standards exhibit chromatographic interference with matrix components [2].

Deuteration Position
Class-level
D4: Ethoxyethanol side chain
D8: Piperazine ring (typical)
Position-specific labeling may reduce or exacerbate co-elution with matrix interferences; assay-dependent.
Retention shift magnitude varies with LC conditions; verify in target matrix.
Stable Isotope Labeling Mass Spectrometry Internal Standard

Salt Form Comparison

Quetiapine D4 Hemifumarate (CAS 1217310-65-0) has a molecular weight of 445.57 g/mol and exists as a hemifumarate salt . The alternative Quetiapine D4 Fumarate (CAS 1287376-15-1) has a molecular weight of 503.60 g/mol and is reported to have a solubility of 10 mM in DMSO . This difference in salt stoichiometry directly impacts molar concentration calculations for stock solution preparation and may influence long-term stability and solubility in aqueous/organic mobile phases .

Salt Form & MW
Source review
Hemifumarate · 445.57 g/mol
Fumarate analog: 503.60 g/mol
Correct salt form ensures accurate stock solution preparation and prevents molar mass errors.
Solubility and stability may differ; confirm with vendor documentation.
Physicochemical Properties Solubility Salt Form

Quetiapine D4 Hemifumarate Application Scenarios


Therapeutic Drug Monitoring in Plasma

Quetiapine D4 Hemifumarate is optimally deployed as an internal standard in validated LC-MS/MS methods for therapeutic drug monitoring (TDM) of quetiapine in patient plasma or serum. Its use enables correction for matrix effects, extraction variability, and ionization fluctuations, which are critical for achieving the precision and accuracy required by clinical TDM guidelines [1]. The high-purity grade (99.69%) is particularly suited for low-concentration quantification in TDM settings .

Pharmacokinetic and Bioequivalence Studies

In regulated bioanalytical environments supporting pharmacokinetic (PK) studies and abbreviated new drug applications (ANDA), Quetiapine D4 Hemifumarate provides a stable isotope-labeled internal standard that meets FDA/EMA guidance for method validation. The specific hemifumarate salt form ensures compatibility with the quetiapine hemifumarate reference standard, eliminating salt-form-related quantitative bias [2].

Multi-Analyte Antipsychotic Assays

For multi-analyte LC-MS/MS panels that quantify several antipsychotics simultaneously (e.g., aripiprazole, olanzapine, risperidone, and quetiapine), the distinct ethoxyethanol-chain deuteration pattern of Quetiapine D4 Hemifumarate may offer chromatographic resolution advantages over piperazine-deuterated D8 analogs. This is particularly relevant when co-eluting matrix components interfere with the retention window of D8-labeled standards, allowing for more robust peak integration and accurate quantification [3].

Quetiapine Metabolite Profiling Method Development

When developing LC-MS/MS methods for comprehensive quetiapine metabolite profiling (including N-desalkylquetiapine, quetiapine sulfoxide, and quetiapine sulfone), Quetiapine D4 Hemifumarate serves as a reliable internal standard. Its stable isotopic signature allows for the accurate normalization of analyte response across all target analytes, compensating for differential extraction recoveries and ion suppression/enhancement effects that vary among metabolites [4].

Application
Selection Property
Validation Focus
Plasma quantification research
Certified purity grade ISTD
LLOQ and precision assessment in human plasma research matrices
Pharmacokinetic study method validation
Hemifumarate salt consistency with reference standard
Salt-form-related quantitative bias evaluation
Multi-analyte LC-MS/MS panel research
Ethoxyethanol-chain deuteration pattern
Chromatographic resolution from co-eluting matrix interferences
Metabolite profiling method development
Stable isotopic signature for analyte normalization
Differential extraction recovery and ion suppression assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quetiapine D4 Hemifumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.